1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo- 1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-
Brand Name: Vulcanchem
CAS No.: 16281-39-3
VCID: VC20846158
InChI: InChI=1S/C11H9ClO5/c1-4-2-5-7(12)3-6(10(14)15)9(13)8(5)11(16)17-4/h3-4,13H,2H2,1H3,(H,14,15)
SMILES: CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)O)Cl
Molecular Formula: C11H9ClO5
Molecular Weight: 256.64 g/mol

1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-

CAS No.: 16281-39-3

Cat. No.: VC20846158

Molecular Formula: C11H9ClO5

Molecular Weight: 256.64 g/mol

* For research use only. Not for human or veterinary use.

1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo- - 16281-39-3

Specification

CAS No. 16281-39-3
Molecular Formula C11H9ClO5
Molecular Weight 256.64 g/mol
IUPAC Name 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid
Standard InChI InChI=1S/C11H9ClO5/c1-4-2-5-7(12)3-6(10(14)15)9(13)8(5)11(16)17-4/h3-4,13H,2H2,1H3,(H,14,15)
Standard InChI Key OSFWJKYWJMZKSM-UHFFFAOYSA-N
SMILES CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)O)Cl
Canonical SMILES CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)O)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator